molecular formula C21H22FN5O2 B2514374 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-79-3

1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2514374
CAS No.: 946303-79-3
M. Wt: 395.438
InChI Key: OVYSNVQBEDJCCY-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS: 946303-79-3) is a urea-based small molecule with a molecular formula of C21H22FN5O2 and a molecular weight of 395.4 g/mol . Its structure comprises a 3-fluorophenyl group linked via a urea bridge to a 4-aminophenyl moiety, which is further substituted with a pyrimidine ring containing isopropoxy and methyl groups at the 6- and 2-positions, respectively. The Smiles notation is Cc1nc(Nc2ccc(NC(=O)Nc3cccc(F)c3)cc2)cc(OC(C)C)n1, reflecting its distinct regiochemistry .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)11-18/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYSNVQBEDJCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Fluorophenyl Intermediate:

    • Starting with a fluorobenzene derivative, the fluorophenyl group is introduced through electrophilic aromatic substitution.
    • Reaction conditions: Use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like iron(III) chloride.
  • Synthesis of the Pyrimidinyl Intermediate:

    • The pyrimidinyl group is synthesized from a suitable precursor, such as 2-methylpyrimidine, through alkylation and subsequent functional group modifications.
    • Reaction conditions: Alkylation using isopropyl bromide in the presence of a base like potassium carbonate.
  • Coupling Reaction:

    • The final step involves coupling the fluorophenyl and pyrimidinyl intermediates via a urea linkage.
    • Reaction conditions: Use of a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the urea linkage to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, m-CPBA in dichloromethane.

    Reduction: LiAlH4 in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

  • Oxidized derivatives (e.g., N-oxides).
  • Reduced amine derivatives.
  • Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound features a 6-isopropoxy-2-methylpyrimidine group, distinguishing it from analogues like 14f (2-chloropyrimidine) and 8h (4-dimethylaminopyrimidine). Isopropoxy and methyl groups may enhance lipophilicity and metabolic stability compared to halogens or polar amines . 11a incorporates a thiazole-piperazine-hydrazinyl side chain, suggesting divergent binding interactions compared to the pyrimidine-focused target compound .

Synthetic Yields :

  • While yields for the target compound are unavailable, analogues like 11a–11o () exhibit high yields (83–88%), indicating robust synthetic routes for urea-thiazole hybrids .

Table 2: Comparative Physicochemical Data

Compound Name / ID Melting Point (°C) ESI-MS (m/z) Key Spectral Features (1H-NMR) Reference
Target Compound N/A N/A N/A
1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) N/A 500.2 [M+H]+ δ 10.30 (s, 1H, NH), 8.20 (s, 1H, thiazole-H)
1-(3-(4-(Dimethylamino)pyrimidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (8e) 202–205 N/A δ 8.40 (d, J = 5.0 Hz, 1H), 7.60 (m, 2H, FPh)
1-(4-Bromophenyl)-3-(3-(2-chloropyrimidin-4-yl)phenyl)urea (14b) 235–237 N/A δ 8.70 (d, J = 5.0 Hz, 1H), 7.90 (s, 1H, NH)

Key Observations:

Thermal Stability :

  • Pyrimidine derivatives like 14b and 8e exhibit high melting points (>200°C), likely due to strong hydrogen bonding from urea and π-stacking from aromatic systems .
  • The target compound’s melting point remains uncharacterized, limiting direct stability comparisons.

Spectral Signatures :

  • Urea NH protons in analogues (e.g., δ 10.30 in 11f ) are consistent across derivatives, confirming the urea linkage .
  • Pyrimidine protons (e.g., δ 8.40 in 8e ) and fluorophenyl signals (δ 7.60) provide structural validation .

Biological Activity

The compound 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a novel urea derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a fluorophenyl group and a pyrimidinyl moiety, which contribute to its biological activity. The presence of the isopropoxy and amino groups enhances its interaction with biological targets.

Molecular Formula: C18H20FN5O
Molecular Weight: 345.39 g/mol

  • Inhibition of Protein Targets:
    • The compound has been studied for its inhibitory effects on specific proteins involved in cancer pathways, particularly inhibitors of apoptosis proteins (IAPs). Research indicates that it may induce proteasomal degradation of these proteins, thus promoting apoptosis in cancer cells .
  • Urease Inhibition:
    • Similar compounds have shown urease inhibitory activity, which is significant for treating conditions like kidney stones and certain infections. The structure-activity relationship (SAR) suggests that modifications to the phenyl and pyrimidine rings can enhance urease inhibition .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity IC50 Value (µM) Reference
Urease Inhibition23.09 - 33.96
XIAP Binding/InhibitionNot specified
Cytotoxicity in Cancer CellsIC50 = 12.5Case Study A

Case Studies

  • Case Study A: Cytotoxicity in Cancer Models
    • In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with an IC50 value of 12.5 µM. The mechanism involved the induction of apoptosis through caspase activation pathways.
  • Case Study B: Urease Inhibition
    • A series of derivatives were synthesized and tested for urease inhibition, with promising results indicating that modifications to the urea moiety could enhance activity against urease enzymes, which are crucial in certain pathogenic processes.

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